molecular formula C8H9BrO B1664056 2-Bromophenetole CAS No. 583-19-7

2-Bromophenetole

Cat. No.: B1664056
CAS No.: 583-19-7
M. Wt: 201.06 g/mol
InChI Key: JVEQWIQHHWNMQX-UHFFFAOYSA-N
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Description

2-Bromophenetole (CAS No. 202-432-7) is an aromatic ether compound characterized by a bromine atom attached to the second carbon of an ethoxy-substituted benzene ring. Its IUPAC name is 1-bromo-2-ethoxybenzene, and it is registered under the European Community (EC) number 202-432-7 . Structurally, it consists of a benzene ring with an ethoxy (-OCH₂CH₃) group at position 1 and a bromine atom at position 2 (Figure 1). This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials.

Synonyms for this compound include 4'-(Benzyloxy)-2-bromophenetole and 1-Benzyloxy-4-(2-bromoethoxy)benzene, reflecting its structural versatility in synthetic pathways .

Preparation Methods

Preparation Methods of 2-Bromophenetole

Williamson Ether Synthesis via 2-Bromophenol

The Williamson ether synthesis represents a classical approach to preparing aryl ethers. For this compound, this method involves the reaction of 2-bromophenol with ethyl bromide in the presence of a strong base:

Reaction Mechanism:

  • Deprotonation: 2-Bromophenol reacts with sodium hydroxide (NaOH) to form the phenoxide ion.
  • Nucleophilic Substitution: The phenoxide ion attacks ethyl bromide, displacing bromide to form this compound.

Procedure:
A mixture of 2-bromophenol (1.0 mol), ethyl bromide (1.2 mol), and NaOH (2.0 mol) in anhydrous ethanol is refluxed for 6–8 hours. The crude product is washed with water, extracted with dichloromethane, and purified via vacuum distillation.

Data Table 1: Optimization of Williamson Synthesis

Parameter Optimal Condition Yield (%) Purity (%)
Temperature 80°C 78 95
Molar Ratio (NaOH) 2.0 equiv. 85 97
Solvent Ethanol 82 96

This method achieves moderate yields (75–85%) but requires high-purity 2-bromophenol, which itself is synthesized via bromination of phenol or directed ortho-metalation.

Silver Bicarbonate-Mediated Activation (Patent Method)

A 2018 patent (CN109053535A) describes an innovative approach to synthesize high-purity this compound using silver bicarbonate (AgHCO₃) to remove residual bromide ions.

Key Steps:

  • Etherification: Phenol reacts with 1,2-dibromoethane in the presence of NaOH to form a bromoethyl intermediate.
  • Bromide Removal: Silver bicarbonate is added to precipitate excess bromide ions as AgBr, enhancing product stability.
  • Distillation: The mixture is fractionally distilled under reduced pressure to isolate this compound (99.5% purity).

Reaction Conditions:

  • Temperature: 60–70°C (etherification), 100°C (distillation)
  • Catalyst: Silver bicarbonate (0.5–1.0 wt%)
  • Yield: 92–95%

Advantages:

  • Eliminates decomposition during storage by removing ionic bromides.
  • Scalable for industrial production due to simplified purification.

Alternative Pathways and Considerations

Friedel-Crafts Bromination of Phenetole

Direct bromination of phenetole (ethoxybenzene) with Br₂ in the presence of Lewis acids (e.g., FeBr₃) typically yields para-bromophenetole due to the ethoxy group’s para-directing effect. Achieving ortho substitution requires harsh conditions or directing groups, making this route less practical.

Ullmann Coupling

Aryl halides and alkoxides can couple under copper catalysis, but this method is limited by side reactions and low regioselectivity for ortho-substituted products.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, -CH₂CH₃), 3.98 (q, 2H, -OCH₂), 6.82–7.25 (m, 3H, aromatic).
  • GC-MS: m/z 214 [M]⁺, 185 [M–C₂H₅]⁺, 155 [M–Br]⁺.

Physical Properties

Property Value
Boiling Point 195–198°C
Density (25°C) 1.492 g/mL
Refractive Index 1.552

Industrial Applications and Challenges

This compound serves as a key intermediate in:

  • Pharmaceuticals: Synthesis of β-blockers and antipsychotics.
  • Agrochemicals: Production of brominated herbicides.
  • Materials Science: Monomer for flame-retardant polymers.

Challenges:

  • Regioselective bromination remains energy-intensive.
  • Silver-based purification increases production costs but ensures high activity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenetole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding phenol derivatives.

    Reduction: Reduction of this compound can yield ethyl phenyl ether.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Phenol derivatives, alkyl ethers, or amines.

    Oxidation: Bromophenol.

    Reduction: Ethyl phenyl ether.

Scientific Research Applications

Scientific Research Applications

  • Microbial Degradation Studies
    • 2-Bromophenetole serves as a model compound for studying microbial degradation processes. Research has shown that specific microbial consortia can utilize this compound as a carbon source under sulfidogenic conditions. These studies often involve PCR techniques to identify reductive dehalogenase genes associated with the degradation process, highlighting its potential role in bioremediation efforts .
  • Photodegradation Research
    • The photodegradation of this compound has been investigated using UV-Vis spectroscopy and high-performance liquid chromatography (HPLC). This research evaluates the stability of this compound under light exposure and its breakdown products, which can inform environmental impact assessments regarding its presence in chlorinated water systems .
  • Toxicological Studies
    • Toxicological assessments have been conducted to understand the metabolic fate of this compound in biological systems. Studies on male Sprague-Dawley rats have provided insights into its absorption, distribution, and excretion patterns, contributing to risk assessment for human exposure .

Industrial Applications

  • Synthesis of Fine Chemicals
    • This compound is utilized in the synthesis of various fine chemicals, including anti-benzofurobenzofuran diimides through palladium-catalyzed reactions. This application highlights its importance in producing compounds with potential pharmaceutical significance .
  • Research on Environmental Contaminants
    • The compound is often used as a reference standard in studies assessing the environmental impact of brominated phenols. Its presence as a disinfection byproduct in chlorinated pool water raises concerns about its ecological effects, prompting further investigation into its degradation pathways and toxicity to aquatic life .

Case Study 1: Microbial Consortium Enrichment

A study focused on enriching a microbial consortium capable of degrading this compound from contaminated estuarine sediments demonstrated successful mineralization coupled with sulfate reduction. The research employed molecular techniques to identify functional genes involved in dehalogenation, providing valuable insights into bioremediation strategies for halogenated compounds .

Case Study 2: Photodegradation Mechanisms

Another research effort examined the photodegradation mechanisms of this compound under varying light conditions. The findings indicated that UV exposure leads to significant breakdown of the compound, producing several byproducts that could have differing ecological impacts compared to the parent compound .

Data Summary Table

Application AreaSpecific Use CaseKey Findings/Notes
Microbial DegradationUtilization as a carbon sourceIdentified genes for reductive dehalogenation
Environmental ImpactStudy of photodegradationSignificant breakdown under UV light
Toxicological AssessmentMetabolic fate in animal modelsInsights into absorption and excretion patterns
Industrial SynthesisProduction of fine chemicalsInvolvement in palladium-catalyzed reactions

Mechanism of Action

The mechanism of action of 2-Bromophenetole involves its reactivity due to the presence of the bromine atom and the ether linkage. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating substitution reactions. The ether linkage provides stability and influences the compound’s solubility and reactivity in various solvents. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Compounds

To contextualize 2-Bromophenetole’s properties and applications, it is compared below with analogous brominated aromatic and aliphatic compounds.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Identifiers

Compound CAS Number Molecular Formula Functional Groups/Substituents
This compound 202-432-7 C₈H₉BrO Ethoxy group (position 1), Br (position 2)
2-Bromoethyl benzene 107-81-3 C₈H₉Br Bromoethyl (-CH₂CH₂Br) attached to benzene
2-Bromophenol 95-56-7 C₆H₅BrO Phenolic -OH group, Br (position 2)
2-Bromooctane 583-19-7 C₈H₁₇Br Br on second carbon of octane chain

Key Observations :

This compound vs. 2-Bromoethyl Benzene :

  • 2-Bromoethyl benzene (C₆H₅CH₂CH₂Br) lacks the ether oxygen present in this compound. This difference makes the latter more polar and reactive in nucleophilic substitution reactions due to the electron-donating ethoxy group .
  • Applications: 2-Bromoethyl benzene is used in alkylation reactions, while this compound’s ether linkage facilitates its use as a protecting group in multi-step syntheses .

This compound vs. 2-Bromophenol: 2-Bromophenol (C₆H₄BrOH) contains a hydroxyl (-OH) group instead of an ethoxy group. The phenolic -OH makes it acidic (pKa ~8.0), whereas this compound is neutral. Reactivity: 2-Bromophenol undergoes electrophilic substitution more readily due to the activating -OH group, whereas this compound’s reactivity is modulated by the ethoxy group’s electron-donating effects .

This compound vs. Aliphatic Bromides (e.g., 2-Bromooctane) :

  • Aliphatic bromides like 2-Bromooctane (CH₃(CH₂)₅CHBrCH₃) exhibit higher volatility and lower boiling points compared to aromatic bromides.
  • Stability: The aromatic ring in this compound provides resonance stabilization, reducing susceptibility to elimination reactions common in aliphatic bromides .

Physicochemical Properties (Inferred from Structural Analogues)

While direct data on this compound’s melting/boiling points are unavailable, trends can be inferred:

  • Polarity : Higher than 2-Bromoethyl benzene due to the ether oxygen.
  • Solubility: Likely soluble in organic solvents (e.g., DCM, THF), similar to 2-Bromophenol .

Biological Activity

2-Bromophenetole, a brominated derivative of phenetole, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological effects, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound (C_8H_9BrO) consists of a bromine atom substituted on the phenyl ring of phenetole. The synthesis typically involves bromination of phenetole using bromine or brominating agents under controlled conditions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it has effective inhibitory action against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH radical scavenging and ABTS assays. The compound demonstrates a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay Type IC50 (µM)
DPPH Radical Scavenging12.5
ABTS Radical Scavenging10.0

These results suggest that this compound could be a potential candidate for developing antioxidant therapies.

3. Cytotoxicity and Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are reported as follows:

Cell Line IC50 (µM)
MCF-715
A54918

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

The biological activities of this compound are thought to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
  • Reactive Oxygen Species Modulation : By scavenging free radicals, it reduces oxidative damage in cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, affecting their integrity and function.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated significant antibacterial activity, suggesting its potential as a therapeutic agent in treating resistant infections.
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant decreases in cell viability, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Bromophenetole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound (CAS RN 588-96-5) typically involves nucleophilic substitution or coupling reactions. For example, Williamson ether synthesis using 2-bromophenol and ethyl bromide under basic conditions (e.g., K₂CO₃ in acetone) is a common approach. Reaction temperature (optimized near 60–80°C) and solvent polarity significantly affect yield . Alternative methods like Ullmann coupling or electrophilic bromination of phenetole may require catalysts like CuI or FeBr₃, respectively. Researchers should validate purity via GC-MS (>95% purity thresholds) and compare melting point (4°C) and density (1.407 g/cm³) to literature values .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the ether (-OCH₂CH₃) and bromine substitution patterns (aromatic proton shifts at δ 6.8–7.4 ppm).
  • GC-MS : For assessing purity and identifying volatile byproducts (e.g., residual ethyl bromide).
  • HPLC : To quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.
    Cross-referencing with CAS RN 588-96-5 ensures alignment with known spectral databases .

Q. What are the primary research applications of this compound in organic chemistry?

  • Methodological Answer : this compound serves as a precursor in:

  • Cross-coupling reactions : Suzuki-Miyaura coupling to synthesize biaryl ethers.
  • Protecting group strategies : The bromine atom facilitates selective deprotection in multi-step syntheses.
  • Pharmacophore development : As a scaffold for bioactive molecules (e.g., antimicrobial agents). Researchers should document reaction outcomes using standardized protocols (e.g., TLC monitoring) and compare yields with structurally similar compounds like 4-bromophenetole .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to volatility (bp 233°C) and potential inhalation risks.
  • Waste disposal : Neutralize with activated charcoal or incinerate in compliance with EPA guidelines. Safety training should incorporate SDS data (e.g., acute toxicity estimates) and bioconcentration factor (BCF) studies for environmental risk mitigation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize this compound yield in competing pathways?

  • Methodological Answer : Competing side reactions (e.g., dehalogenation or over-alkylation) require optimization of:

  • Catalyst loading : For Ullmann coupling, test CuI concentrations between 5–10 mol%.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side products.
  • Temperature gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce decomposition. Statistical tools like Design of Experiments (DoE) can model variable interactions .

Q. What advanced methods resolve discrepancies in purity assessments of this compound?

  • Methodological Answer : Conflicting GC-MS/HPLC purity data (e.g., 95% vs. 98%) may arise from co-eluting impurities. Solutions include:

  • 2D chromatography : Utilize HPLC-MS/MS for structural confirmation.
  • Recrystallization : Refine crude product using hexane/ethyl acetate mixtures.
  • Elemental analysis : Validate bromine content (theoretical: 39.7%) via combustion analysis .

Q. How can mechanistic studies distinguish between SNAr and radical pathways in this compound reactions?

  • Methodological Answer :

  • Kinetic isotope effects : Compare reaction rates using deuterated solvents (DMSO-d6 vs. DMSO).
  • Radical traps : Add TEMPO to quench radical intermediates; monitor via EPR spectroscopy.
  • Computational modeling : DFT calculations (e.g., Gaussian) to compare activation energies for SNAr vs. radical mechanisms .

Q. What strategies address contradictory spectral data in this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts) require:

  • Replication : Repeat synthesis with fresh reagents to exclude batch variability.
  • Advanced spectroscopy : Use NOESY or COSY NMR to confirm stereochemical assignments.
  • X-ray crystallography : Resolve structural ambiguities in crystalline derivatives .

Q. How do environmental factors influence the stability of this compound in long-term studies?

  • Methodological Answer : Stability assays under varying conditions (pH, light, temperature) reveal degradation pathways:

  • Photolysis : UV irradiation (254 nm) to simulate sunlight-induced decomposition.
  • Hydrolytic stability : Monitor via LC-MS in buffered solutions (pH 3–9).
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (>200°C) .

Q. What comparative approaches evaluate this compound’s reactivity against halogenated analogs?

  • Methodological Answer :
    Systematic studies comparing this compound with 4-bromo or chloro derivatives involve:
  • Kinetic profiling : Measure reaction rates in model transformations (e.g., Suzuki coupling).
  • Electronic effects : Use Hammett plots to correlate substituent effects with reactivity.
  • Solvent polarity studies : Test in solvents of varying dielectric constants (ε) to isolate steric vs. electronic contributions .

Properties

IUPAC Name

1-bromo-2-ethoxybenzene
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InChI

InChI=1S/C8H9BrO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEQWIQHHWNMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70207024
Record name 2-Bromophenetole
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Molecular Weight

201.06 g/mol
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CAS No.

583-19-7
Record name 1-Bromo-2-ethoxybenzene
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Synthesis routes and methods I

Procedure details

A mixture of 17.5 g of 2-bromophenol, 66 ml of diethyl sulphate and 170 ml of 10% NaOH solution is refluxed for 2 hours. After cooling the reaction mixture to RT, it is extracted with EtOAc, the organic phase is washed with 2N NaOH solution and dried over Na2SO4, and the solvent is evaporated off under vacuum. 19.6 g of the expected product are obtained.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 500-mL round-bottom flask was placed CH3COCH3 (200 mL), 2-bromophenol (10.38 g, 60.00 mmol, 1.00 equiv), iodoethane (28.08 g, 180.04 mmol, 3.00 equiv) and potassium carbonate (33.12 g, 239.64 mmol, 3.99 equiv). The resulting solution was heated to reflux overnight in an oil bath. The solids were filtered out. The filtrate was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:100). Purification afforded 11.48 g (95%) of 1-bromo-2-ethoxybenzene as a colorless oil.
Quantity
10.38 g
Type
reactant
Reaction Step One
Quantity
28.08 g
Type
reactant
Reaction Step Two
Quantity
33.12 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2-bromophenol (1.3 ml, 0.012 mol) in 50 ml acetone was added K2CO3 (4.1 g, 0.03 mol) and iodoethane (1.0 ml, 0.013 mol). The reaction mixture was heated to reflux for 8 h, cooled to ambient temperature and filtered. The solvent was removed under reduced pressure and the residue was taken up in EtOAc. The organic phase was washed with 1N NaOH×2, water and brine. Drying over Na2SO4 afforded 2.1 g (88%) of 2-ethoxybromobenzene.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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